4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid
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Overview
Description
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group and an anilino group attached to a butanoic acid backbone. It is primarily used in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with aniline to form 4-bromobenzoylaniline. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The anilino group can form hydrogen bonds with proteins, affecting their structure and function. These interactions result in the modulation of cellular processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(4-Chlorobenzoyl)amino]anilino}-4-oxobutanoic acid
- 4-{3-[(4-Methylbenzoyl)amino]anilino}-4-oxobutanoic acid
- 4-{3-[(4-Fluorobenzoyl)amino]anilino}-4-oxobutanoic acid
Uniqueness
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific halogen bonding interactions. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H15BrN2O4 |
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Molecular Weight |
391.2g/mol |
IUPAC Name |
4-[3-[(4-bromobenzoyl)amino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H15BrN2O4/c18-12-6-4-11(5-7-12)17(24)20-14-3-1-2-13(10-14)19-15(21)8-9-16(22)23/h1-7,10H,8-9H2,(H,19,21)(H,20,24)(H,22,23) |
InChI Key |
ZWRKSHKDWBECBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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